molecular formula C12H15N3O B1327105 N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine CAS No. 1142210-88-5

N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine

Cat. No. B1327105
CAS RN: 1142210-88-5
M. Wt: 217.27 g/mol
InChI Key: XVNRUKWVODFXIW-UHFFFAOYSA-N
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Description

“N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine” is a complex organic compound. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The presence of the N-methyl group suggests that it is a derivative of an amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the N-methyl group. The oxadiazole ring is a planar, aromatic ring, which could contribute to the compound’s stability . The N-methyl group could potentially influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the oxadiazole ring could influence the compound’s electronic properties, while the N-methyl group could affect its polarity and solubility .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a biochemical tool to investigate protein interactions and modifications, aiding in the understanding of cellular processes at the molecular level .

Mechanism of Action

Target of Action

The primary target of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine is the human trace amine associated receptor 1 (TAAR1) . This receptor plays a crucial role in the regulation of neurotransmission in the brain .

Mode of Action

N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine: acts as an agonist to the TAAR1 receptor . This means it binds to this receptor and activates it, leading to a series of biochemical reactions within the cell .

Biochemical Pathways

Upon activation of the TAAR1 receptor by N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine , a cascade of intracellular events is triggered . These events can lead to changes in the levels of various neurotransmitters in the brain, affecting mood, cognition, and behavior .

Pharmacokinetics

The pharmacokinetics of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine Its structural similarity to other phenethylamine derivatives suggests that it may have similar absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the bioavailability of the compound, determining how much of the drug reaches its target site of action .

Result of Action

The activation of the TAAR1 receptor by N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine can lead to a variety of molecular and cellular effects . These effects can include changes in neuronal firing rates, alterations in neurotransmitter release, and modulation of synaptic plasticity .

Action Environment

The action, efficacy, and stability of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect its pharmacokinetics and pharmacodynamics . Additionally, individual genetic variations can influence how a person responds to the compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific information about this compound, it’s difficult to provide a detailed safety assessment .

Future Directions

The study of oxadiazole derivatives is an active area of research in medicinal chemistry, due to their wide range of biological activities. Future research on “N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine” could involve exploring its potential biological activities and optimizing its structure for specific applications .

properties

IUPAC Name

N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-5-3-4-6-10(9)12-14-11(15-16-12)7-8-13-2/h3-6,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNRUKWVODFXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601188051
Record name 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine

CAS RN

1142210-88-5
Record name 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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